酒石酸铵

描述

Diammonium L-tartrate is an organic salt that is the diammonium salt of L-(+)-tartaric acid. It contains a L-tartrate(2-).

科学研究应用

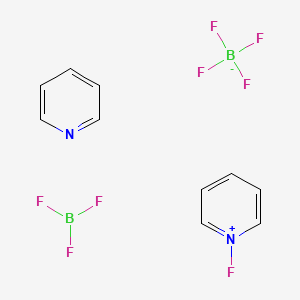

EPR 辐射剂量测定 {svg_1}

酒石酸铵已被提出作为一种很有前景的电子顺磁共振 (EPR) 剂量计。它具有几个突出的剂量测定特征,并且正在作为丙氨酸的可能替代品进行研究。 研究的特性包括对不同辐射剂量的敏感性、能量依赖性、检测限和诱导自由基的稳定性 {svg_2}.

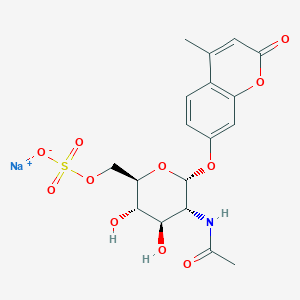

超级电容器 {svg_3}

酒石酸铵用于超级电容器的开发。已经证明,基于酒石酸盐的水性电解质,如酒石酸钠/酒石酸铵,可用于超级电容器应用。 已经研究了酒石酸铵/硫酸盐和酒石酸钠/硫酸盐的电化学性能和物理化学性质 {svg_4}.

作用机制

Target of Action

Ammonium tartrate is a chemical compound that is used in a variety of applications. It’s important to note that the compound’s effects can vary depending on the context and concentration .

Mode of Action

It is known that ammonium ions can be involved in various biological processes, such as ph regulation and metabolic activities . Tartrate ions, on the other hand, can act as chelating agents, binding to metal ions and potentially influencing various biochemical reactions .

Biochemical Pathways

Ammonium tartrate may influence several biochemical pathways. For instance, it has been suggested that ammonium ions can be involved in nitrogen transport and allocation in plants . .

Pharmacokinetics

The pharmacokinetics of ammonium tartrate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, water-soluble molecule, it is likely to be readily absorbed and distributed in biological systems. The specifics of its metabolism and excretion would depend on the organism and the specific biological context .

Result of Action

The molecular and cellular effects of ammonium tartrate’s action can vary widely depending on the concentration and the specific biological context. For instance, in certain conditions, it may influence the production of pigments in fungi . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ammonium tartrate. For example, high pH and low glucose amounts can stimulate the production of red pigments . Moreover, the presence of other ions in the environment can also influence the action of ammonium tartrate, as tartrate ions can bind to various metal ions .

生化分析

Biochemical Properties

Ammonium tartrate plays a significant role in biochemical reactions. It is used in cell culture and chromatography . It has been used to displace sodium for the analysis of a modified oligonucleotide by matrix-assisted laser desorption/ionization post-source decay (MALDI-PSD) .

Cellular Effects

Ammonium tartrate influences cell function in various ways. For instance, it has been used in the culture of the white rot fungus Phanerochaete chrysosporium for the study of quinone production . It has also been used in the culture of Cyathus stercoreus to examine the activity of ligninolytic enzymes .

Molecular Mechanism

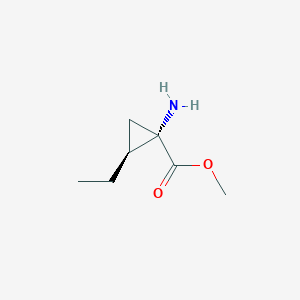

At the molecular level, ammonium tartrate exerts its effects through various mechanisms. For example, it has been probed as a more sensitive standard than L-alanine for high dose determinations in electron spin resonance (ESR) dosimetry research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium tartrate can change over time. It is known for its stability and is typically stored at room temperature .

Metabolic Pathways

Ammonium tartrate is involved in various metabolic pathways. For instance, it has been used in the study of the extracellular cellulolytic enzyme system by Nectria catalinensis .

属性

CAS 编号 |

3164-29-2 |

|---|---|

分子式 |

C4H6O6.2H3N C4H12N2O6 |

分子量 |

184.15 g/mol |

IUPAC 名称 |

diazanium;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m1../s1 |

InChI 键 |

NGPGDYLVALNKEG-OLXYHTOASA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

手性 SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

规范 SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

沸点 |

Decomposes |

颜色/形态 |

Colorless, crystalline (sand-like) solid or white granule White crystals Crystals or white granules |

密度 |

1.601 g/cu cm |

物理描述 |

White solid; [Hawley] Soluble in water; [MSDSonline] |

相关CAS编号 |

3095-65-6 |

溶解度 |

In water, 64 lbs per 100 lbs water at 70 °F In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C Very slightly soluble in alcohol |

同义词 |

L(+)-Tartaric acid diammonium salt |

蒸汽压力 |

7.1X10-16 mm Hg at 25 °C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。